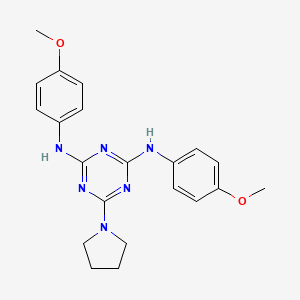

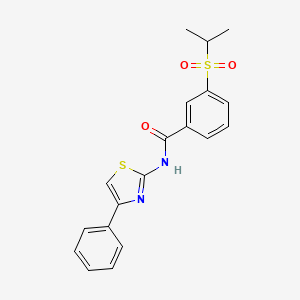

3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

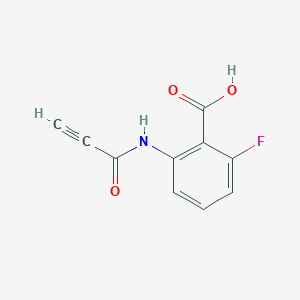

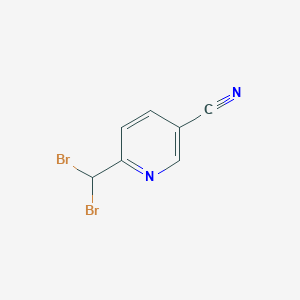

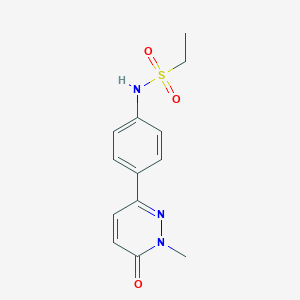

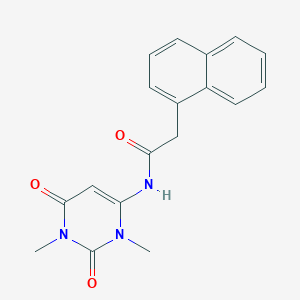

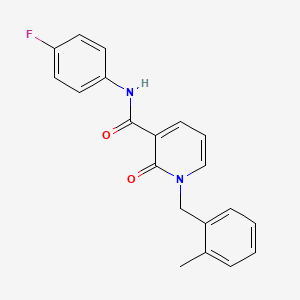

The compound “3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a phenylthiazol group, and an isopropylsulfonyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .

Molecular Structure Analysis

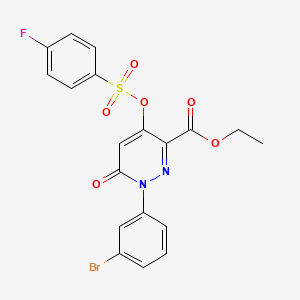

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzamide group could potentially undergo hydrolysis, and the isopropylsulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties can often be predicted based on the structure of the compound .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide: has been evaluated for its anti-inflammatory properties. In a study, derivatives of this compound demonstrated significant anti-inflammatory activity, with one derivative showing a potent profile with an IC50 value of 1.27 µg/mL . This suggests that the compound and its derivatives could be further developed as anti-inflammatory agents, potentially leading to new treatments for conditions like arthritis or inflammatory bowel disease.

Antimicrobial Activity

The same set of derivatives has also been tested for antimicrobial efficacy. Some derivatives exhibited potent antibacterial activity against strains such as E. coli, S. aureus, and B. subtilis, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . Additionally, certain derivatives were found to be active antifungal agents against species like R. oryzae, with MIC values of 3.125 µg/mL . This indicates the compound’s potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

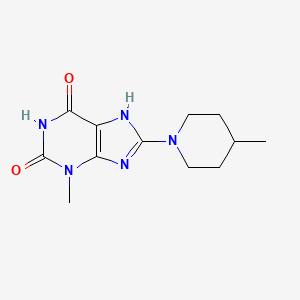

Therapeutic Potential in Heterocyclic Chemistry

Heterocyclic compounds like 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide are of great interest in medicinal chemistry due to their therapeutic potential. They are often explored for their pharmacological activities, which can include antimalarial, anticancer, and antiviral effects, among others . The structural diversity and versatility of these compounds make them valuable scaffolds for drug discovery and design.

Tautomerism Studies

Tautomerism is a concept in organic chemistry where compounds can exist in two (or more) interconvertible structures that differ in the position of a proton and a double bond. Studies involving 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide can provide insights into the tautomerism of thiazole derivatives, which is important for understanding their chemical behavior and reactivity .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-13(2)26(23,24)16-10-6-9-15(11-16)18(22)21-19-20-17(12-25-19)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJPPIYDMDLMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2990077.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990080.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2990089.png)

![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)